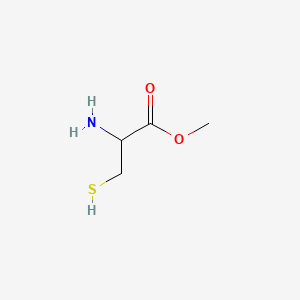

Methyl 2-amino-3-sulfanylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHPZGUONZRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859735 | |

| Record name | Methyl cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44641-43-2 | |

| Record name | Cysteine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44641-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-cysteinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044641432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl DL-cysteinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of Methyl 2 Amino 3 Sulfanylpropanoate

Esterification Routes for Cysteine and its Derivatives

The introduction of a methyl ester group onto the cysteine backbone is a critical step in the synthesis of Methyl 2-amino-3-sulfanylpropanoate. This transformation can be achieved through several esterification methods.

Direct Esterification Techniques

Direct esterification of cysteine with methanol (B129727) is a common approach. One established method involves the use of thionyl chloride in methanol. mdpi.com This reagent facilitates the conversion of the carboxylic acid group to the corresponding methyl ester. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. mdpi.com For instance, subjecting oxidized L-glutathione, a peptide containing cysteine, to thionyl chloride in methanol effectively yields the corresponding methyl esters. mdpi.com However, the presence of a free sulfhydryl group in cysteine can complicate this direct approach, potentially leading to a mixture of products. mdpi.com

Another direct method is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. While this method is a classical approach, it can sometimes require extensive purification, and the isolated yields may be low for certain substrates. mdpi.com

Role of Protecting Groups in Controlled Synthesis

To circumvent the challenges associated with the reactive thiol group of cysteine during esterification and subsequent reactions, the use of protecting groups is a crucial strategy in synthetic organic chemistry. rsc.orgacs.org The thiol group is susceptible to oxidation and other undesired side reactions, making its temporary masking essential for a clean and efficient synthesis. rsc.org

Commonly used thiol protecting groups in the context of peptide synthesis, which shares similar principles with the synthesis of cysteine derivatives, include:

Trityl (Trt): This is a frequently used protecting group for the sulfhydryl moiety, especially in Fmoc-based solid-phase peptide synthesis (SPPS). bachem.com It is readily removed with trifluoroacetic acid (TFA) in the presence of scavengers. bachem.com

Acm (Acetamidomethyl): The Acm group is stable under acidic conditions used for the final deprotection of many peptides, allowing for the purification of the protected peptide before the final deprotection of the thiol. bachem.com

Mmt (Monomethoxytrityl) and Mtt (Methyltrityl): These groups are highly acid-labile and can be removed under mild acidic conditions, making them useful for on-resin disulfide bond formation. acs.org

Msbh (4,4′-Dimethylsulfinylbenzhydryl): This is a "safety-catch" protecting group, meaning its lability can be "switched on" by a specific chemical transformation. The sulfoxide (B87167) is stable but can be reduced to a sulfide (B99878), which is then acid-labile. iris-biotech.de

The use of these protecting groups ensures that the esterification reaction proceeds selectively at the carboxylic acid functionality without interference from the thiol group. After the esterification is complete, the protecting group can be removed under specific conditions to yield the desired this compound.

Formation of Thiol Esters from Carboxylic Acids and Thiols

Thiol esters are a class of organosulfur compounds that are analogs of esters where a sulfur atom replaces the oxygen in the ester linkage. wikipedia.org They are key intermediates in various organic syntheses. organic-chemistry.org The synthesis of thiol esters, including those derived from amino acids, can be accomplished through several methods.

Traditional Acylating Agent-Mediated Synthesis

A conventional method for preparing thiol esters involves the reaction of a carboxylic acid with a thiol in the presence of a coupling reagent. semanticscholar.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed as activating agents. semanticscholar.org These reagents facilitate the condensation of the carboxylic acid and thiol by forming an activated intermediate that is susceptible to nucleophilic attack by the thiol. The addition of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. organic-chemistry.org Another approach utilizes acid chlorides, which react with thiols to form thiol esters. wikipedia.org

Application of N-Acylbenzotriazoles and Other Mild S-Acylating Agents

N-Acylbenzotriazoles have emerged as effective and mild S-acylating agents for the synthesis of thiol esters. organic-chemistry.orgthieme-connect.com These reagents are readily prepared from carboxylic acids and react with thiols under mild conditions to produce thiol esters in good to excellent yields (76-99%). organic-chemistry.orgthieme-connect.com The reaction often proceeds at room temperature, and the use of a base like triethylamine (B128534) can accelerate the process. organic-chemistry.org This method is particularly advantageous when the corresponding acyl chlorides are unstable or difficult to access. thieme-connect.com Furthermore, this technique has been successfully applied to the synthesis of thiol esters from amino acids without significant racemization. organic-chemistry.org

Another efficient coupling reagent for the synthesis of thiol esters is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). semanticscholar.org This reagent facilitates the reaction between carboxylic acids and thiols at room temperature, providing high yields of the desired thiol esters. semanticscholar.org The proposed mechanism involves the formation of an acyloxy-aminium/uronium salt intermediate, which then reacts with the thiol. semanticscholar.org

| Coupling Reagent | Typical Conditions | Advantages |

| DCC/EDC | Presence of a catalyst (e.g., DMAP) | Well-established method |

| N-Acylbenzotriazoles | Mild conditions, room temperature, optional base (e.g., triethylamine) | Good for unstable acyl chlorides, minimal racemization |

| TBTU | Room temperature, various solvents (EtOAc optimal) | High yields, fast reaction times for aromatic thiols |

Green Chemistry Approaches in Thiol Ester Preparation

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. mdpi.com In the context of thiol ester synthesis, several approaches align with the principles of green chemistry. These methods aim to use less hazardous reagents and solvents, reduce waste, and improve energy efficiency.

One such approach involves photocatalytic methods. For example, a photocatalytic oxidative radical addition of thioic acids to alkenes has been developed for the synthesis of α-keton thiol esters. acs.org This method utilizes an inexpensive organic photocatalyst, oxygen as a green oxidant, ethyl acetate (B1210297) as a green solvent, and visible light as a sustainable energy source, with water being the only byproduct. acs.org

Other green approaches focus on using safer coupling reagents and solvents. For instance, the use of the safer coupling reagent T3P (propylphosphonic anhydride) and the greener solvent cyclopentanone (B42830) has been reported for thioester synthesis. wikipedia.org Additionally, transition-metal-free methods for the conversion of esters to thioesters have been developed, offering a practical and general route with broad substrate scope and excellent functional group tolerance. rsc.org

Stereoselective Synthesis of Enantiomers (e.g., L- and D-Methyl Cysteinate)

The synthesis of enantiomerically pure L- and D-methyl cysteinate is a significant challenge in organic chemistry, addressed through various stereoselective strategies. These methods are essential as the biological activity of molecules is often dependent on their specific stereochemistry.

Chiral Building Blocks and Enantiomeric Purity

A primary strategy for obtaining enantiomerically pure methyl cysteinate involves the use of the "chiral pool," which utilizes readily available, inexpensive chiral molecules from nature. youtube.comnih.gov Compounds like amino acids, terpenes, and hydroxy acids serve as starting materials, incorporating their inherent chirality into the final product. nih.gov For instance, L-phenylalanine and L-malic acid have been successfully employed as chiral starting points in the synthesis of complex chiral molecules. koreascience.krthieme-connect.de

Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer. nih.govyork.ac.ukyoutube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.ukyoutube.com Notable examples include Evans' oxazolidinones and Corey's chiral auxiliaries. nih.gov For the synthesis of α-methylcysteine derivatives, camphorsultam has been effectively used as a chiral auxiliary. acs.org Similarly, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) have proven to be practical for the synthesis of custom amino acids under mild conditions. nih.gov

The determination of enantiomeric purity, or enantiomeric excess (ee), is critical to validate the success of these synthetic methods. google.com Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are commonly employed. nih.govcat-online.com For instance, the enantiomers of S-methyl-cysteine can be separated as their N-trifluoroacetyl n-butyl ester derivatives on a GC column with a Chirasil-Val stationary phase. nih.gov While GC methods can be highly sensitive, they may require derivatization and can be susceptible to racemization during sample preparation. cat-online.com Chiral HPLC can sometimes analyze derivatives directly, using a chromophoric group like Fmoc for UV detection. cat-online.com

| Method | Principle | Advantages | Considerations | Citation |

|---|---|---|---|---|

| Gas Chromatography (GC) with Chiral Stationary Phase | Separation of volatile enantiomeric derivatives based on differential interaction with a chiral column. | High sensitivity, can detect low levels of the undesired enantiomer. | Requires derivatization; potential for racemization during sample preparation. | nih.govcat-online.com |

| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase | Separation of enantiomers in the liquid phase based on differential interaction with a chiral column. | Can often analyze derivatives directly; less risk of thermal degradation. | May require a chromophoric group (e.g., Fmoc) for detection. | cat-online.com |

| GC-Mass Spectrometry (GC-MS) with Deuterium Labeling | Monitors the ratio of unlabeled to deuterium-labeled enantiomers to account for racemization during hydrolysis. | Highly accurate for determining enantiomeric purity in peptides. | More complex sample preparation and analysis. | cat-online.com |

Biocatalytic Resolution and Asymmetric Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. nih.gov Enzymatic kinetic resolution (KR) is a common strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov For example, lipases are frequently used for the kinetic resolution of chiral amines. nih.gov However, a major drawback of KR is its maximum theoretical yield of 50% for the desired enantiomer. nih.gov

To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. DKR combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product. nih.gov The development of amine racemases, which can interconvert amine enantiomers, is a key area of research to make this process more accessible for industrial applications. nih.gov D-threonine aldolase (B8822740) has also been used for the stereoisomeric enrichment of amino acid derivatives, where it selectively acts on one isomer, leaving the other enriched. google.com

Asymmetric transformations using enzymes can also build chirality directly. For instance, variants of D-fructose-6-phosphate aldolase (FSA) have been combined with imine reductases (IREDs) in a three-component reaction to synthesize amino-polyols with high stereoselectivity from simple starting materials. nih.gov

Strategies for Functional Group Derivatization

The functional groups of this compound—the amino, thiol, and carboxyl groups—offer multiple handles for chemical modification. Derivatization is often necessary to protect these groups during subsequent reactions, such as peptide synthesis, or to introduce new functionalities.

Amino Group Modification Strategies

The primary amino group of methyl cysteinate is a nucleophile and a base, requiring protection during many synthetic operations, particularly peptide coupling, to prevent unwanted side reactions. libretexts.org Standard protecting groups for amines in peptide synthesis are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. rsc.org

N-methylation is another important modification. The synthesis of N-methyl cysteine derivatives can be challenging, with many methods suffering from low yields or harsh conditions. nih.gov A successful strategy involves the formation of an oxazolidinone precursor from an Fmoc-protected and S-protected cysteine, followed by reductive ring opening to yield the N-methylated product. nih.gov

Thiol Group Functionalization and Protecting Group Chemistry

A wide array of thiol protecting groups has been developed. ucl.ac.uk In Fmoc-based solid-phase peptide synthesis (SPPS), the trityl (Trt) group is widely used as it is cleaved under the final acidic conditions. peptide.combachem.com Other acid-labile groups include 4-methoxytrityl (Mmt), which is more acid-sensitive than Trt and allows for selective deprotection on the resin. peptide.comresearchgate.net

The acetamidomethyl (Acm) group is stable to the conditions of both Boc and Fmoc SPPS and is removed in a separate step, often using mercury(II) acetate or iodine, making it an "orthogonal" protecting group. peptide.combachem.comresearchgate.netacs.org This orthogonality is crucial for the regioselective formation of multiple disulfide bonds within a single peptide. researchgate.net The tert-butyl (tBu) group is stable to many acidic conditions and to iodine, but is removed by stronger acids like hydrogen fluoride (B91410) (HF) or with specific reagents. peptide.com The S-tert-butylthio (StBu) group is stable to acid but can be removed by thiolysis, which is useful for producing peptides with a free cysteine residue or for on-resin disulfide bond formation. nih.govpeptide.com

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features | Citation |

|---|---|---|---|---|

| Trityl | Trt | Acid (e.g., TFA) | Standard for Fmoc-SPPS; allows for on-resin cyclization with iodine. | peptide.combachem.com |

| Acetamidomethyl | Acm | Hg(II) salts, Iodine | Orthogonal to both Fmoc and Boc strategies; useful for sequential disulfide bond formation. | peptide.comresearchgate.netacs.org |

| tert-Butyl | tBu | Strong acid (e.g., HF), TFMSA | Stable to TFA and iodine oxidation. | peptide.com |

| tert-Butylthio | StBu | Thiolysis (e.g., mercaptoethanol) | Stable to acid; allows for on-resin conversion to other protected forms. | nih.govpeptide.com |

| 4-Methoxytrityl | Mmt | Mild acid (e.g., 1% TFA) | More acid-labile than Trt; allows for selective on-resin deprotection. | peptide.comresearchgate.net |

Carboxyl Group Transformations for Peptide Coupling

To form a peptide bond, the carboxyl group of one amino acid must be "activated" to make it a better acylating agent for the amino group of the next amino acid. libretexts.orgalchemyst.co.uk Direct mixing of a carboxylic acid and an amine results in an acid-base reaction to form a salt, not an amide bond. libretexts.org

A cornerstone reagent for carboxyl activation in peptide synthesis is dicyclohexylcarbodiimide (B1669883) (DCC). alchemyst.co.uk DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the peptide bond. alchemyst.co.uk

A significant challenge in activating the carboxyl group of cysteine-containing peptides is the risk of epimerization (racemization at the alpha-carbon). nih.gov Cysteine is particularly susceptible to this side reaction through both oxazolone (B7731731) formation and direct deprotonation at the alpha-position. nih.gov This can occur during the coupling step, diminishing the enantiomeric purity of the final peptide. Therefore, specialized coupling conditions and strategies are often required when dealing with C-terminal cysteine residues to preserve stereochemical integrity. nih.gov

Chemical Reactivity and Mechanistic Studies of Methyl 2 Amino 3 Sulfanylpropanoate

Nucleophilic and Redox Properties of the Thiol Moiety

The thiol group (-SH) is central to the reactivity of methyl 2-amino-3-sulfanylpropanoate. Thiols are the sulfur analogs of alcohols and exhibit distinct properties, including higher acidity and potent nucleophilicity upon deprotonation. wikipedia.org

The thiol moiety's nucleophilic character is fundamental to many of its reactions. The thiolate anion (R-S⁻), formed by deprotonation of the thiol, is a strong nucleophile. wikipedia.org This property is exploited in various chemical transformations. For instance, in thiol-Michael addition reactions, the thiol group of a protected cysteine methyl ester, N-acetylcysteine methyl ester, adds to an electron-deficient alkene, such as an N-acryloylindole-alkyne (NAIA) probe, to form a stable adduct. researchgate.net This reaction highlights the thiol's ability to act as a potent nucleophile.

Computational and experimental studies on thiol-maleimide "click" reactions, which are a type of Michael addition, have further elucidated the reactivity of cysteine methyl ester. researchgate.net The kinetics and mechanism of this reaction are highly dependent on the solvent and the presence of an initiator. The reaction can proceed through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism, all of which underscore the central role of the thiol's nucleophilicity. researchgate.net

The thiol group also participates in redox chemistry. It can be readily oxidized, especially in the presence of a base, by reagents like bromine or iodine to form a disulfide (R-S-S-R). wikipedia.org This dimerization is a common process for thiol-containing compounds. Furthermore, the thiol group allows this compound to form stable complexes with various metal ions, acting as a soft ligand that coordinates with metal centers. wikipedia.orgrsc.org

Reactivity of the Amino and Ester Functionalities

While the thiol group often dominates the reactivity profile, the amino and methyl ester groups also participate in important chemical processes. The amino group (-NH₂) confers basic properties to the molecule and can be protonated. In the gas phase, the amino group of the cysteine methyl ester radical cation is found to be protonated. researchgate.netnih.gov

The ester functionality is susceptible to hydrolysis, particularly under basic conditions. Studies have shown that the base-catalyzed hydrolysis of cysteine methyl ester can be further catalyzed by the presence of divalent metal ions such as Ni(II), Zn(II), and Cd(II). rsc.org These metal ions form complexes with the ligand, and the resulting complexed ester undergoes hydrolysis slightly faster than the free ligand. rsc.org The kinetic scheme for the hydrolysis of bis-complexes (ME₂) is proposed to proceed through the formation of a mixed ester-acid intermediate (MEA⁻). rsc.org

A common method for the synthesis of amino acid methyl esters, including cysteine methyl ester, involves the reaction of the parent amino acid with methanol (B129727) in the presence of an activating agent like trimethylchlorosilane. nih.govmdpi.com This esterification proceeds under mild, room temperature conditions and produces the corresponding methyl ester hydrochloride in high yields. nih.govmdpi.com

Radical Chemistry and Gas-Phase Ion Processes

The study of this compound in the gas phase, particularly its radical cation, provides deep insights into its intrinsic structure and reactivity, free from solvent effects.

The cysteine methyl ester radical cation (CysOMe•+) can be generated in the gas phase through methods such as the homolytic cleavage of the S-NO bond in S-nitrosylated precursors. researchgate.net This radical species has been extensively characterized using techniques like infrared multiple photon dissociation (IRMPD) spectroscopy combined with density functional theory (DFT) calculations. researchgate.netnih.gov

Experimental evidence from IRMPD spectroscopy strongly supports a distonic structure for the CysOMe•+ radical cation. researchgate.netnih.gov In this arrangement, the radical spin is localized on the sulfur atom, while the positive charge is located on the protonated amino group. researchgate.netnih.gov This structure is designated as 1 in the table below. Interestingly, DFT calculations predict that an alternative structure, a captodative isomer (2 ) with the radical site on the α-carbon and the charge on a protonated carbonyl group, is thermodynamically more stable by 13.0 kJ mol⁻¹. researchgate.netnih.gov However, the experimental IR spectrum shows an excellent match with the predicted spectrum for the distonic sulfur-centered radical (1 ). researchgate.netnih.gov DFT calculations also indicate that structure 1 is kinetically stable and does not readily rearrange to the more stable structure 2 . nih.gov

Table 1: Investigated Structures of the Cysteine Methyl Ester Radical Cation

| Structure ID | Description | Relative Stability (kJ mol⁻¹) | Experimental Evidence |

|---|---|---|---|

| 1 | Distonic Isomer: Radical on sulfur, charge on protonated amino group. | +13.0 | Supported by IRMPD Spectroscopy and Ion-Molecule Reactions. researchgate.netnih.gov |

| 2 | Captodative Isomer: Radical on α-carbon, charge on protonated carbonyl group. | 0.0 | Predicted by DFT to be the most stable, but not observed experimentally. researchgate.netnih.gov |

The structure of the CysOMe•+ radical cation is further confirmed by its reactivity in the gas phase. Ion-molecule reactions serve as a powerful probe for determining the location of the radical site. researchgate.net The experimentally generated CysOMe•+ (structure 1 ) undergoes rapid reactions with radical probe reagents like dimethyl disulfide (CH₃SSCH₃), allyl bromide, and allyl iodide. researchgate.netnih.gov These reactions proceed via the transfer of a radical atom or group, which is characteristic of a sulfur-centered radical. researchgate.netnih.gov Conversely, CysOMe•+ is unreactive towards allyl chloride. nih.gov This specific reactivity pattern is consistent with the distonic structure 1 and not the captodative structure 2 . researchgate.net

Table 2: Reactivity of Cysteine Methyl Ester Radical Cation (CysOMe•+) with Probe Reagents

| Reagent | Reactivity with CysOMe•+ | Reaction Type |

|---|---|---|

| Dimethyl disulfide | Rapid reaction | Radical group transfer. researchgate.netnih.gov |

| Allyl bromide | Rapid reaction | Radical atom transfer. researchgate.netnih.gov |

| Allyl iodide | Rapid reaction | Radical atom transfer. researchgate.netnih.gov |

| Allyl chloride | Unreactive | N/A. researchgate.netnih.gov |

Mechanistic Investigations in Organic Transformations

Thiol esters are important intermediates in organic synthesis. The formation of a thiol ester from a thiol like this compound involves the acylation of the thiol group. One key mechanism is the thiol-thioester exchange, which is typically base-promoted. rsc.org The mechanism involves the nucleophilic attack of a thiolate anion on the carbonyl carbon of a thioester. This forms a tetrahedral intermediate which then collapses, releasing a different thiolate as a leaving group. rsc.org The efficiency and direction of the exchange are influenced by the pKa of the participating thiols and the polarity of the solvent, with polar solvents like acetonitrile (B52724) and DMSO promoting the reaction. rsc.org

Thioesters of N-substituted amino acids can also be synthesized from the corresponding imino esters via thiohydrolysis. rsc.org These resulting thioesters are effective thioacylating agents for amino acids. rsc.org Various methods have been developed for direct thioesterification, such as the reaction of aldehydes with thiols catalyzed by yttrium or thiazolium complexes, which avoids the need for stoichiometric oxidants. organic-chemistry.org These reactions proceed through the generation of an acyl radical or an equivalent species that is then trapped by the thiol. organic-chemistry.org

Role in Peptide Ligation and Protein Modification

This compound, the methyl ester of the amino acid cysteine, is a significant compound in the field of chemical biology, particularly in the chemical synthesis and modification of proteins. Its utility stems from the unique reactivity of the N-terminal cysteine residue, which is foundational to the most widely used chemical ligation method: Native Chemical Ligation (NCL).

Native Chemical Ligation is a powerful strategy for the total chemical synthesis of proteins, enabling the covalent joining of two unprotected peptide fragments. mdpi.com The reaction is highly specific, occurring between a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue. ethz.ch The presence of this compound at the N-terminus of a peptide provides the necessary nucleophilic thiol group for the key ligation step.

The mechanism of NCL proceeds through two main steps:

Transthioesterification : A chemoselective reaction where the thiol side chain of the N-terminal cysteine residue (from a compound like this compound) attacks the C-terminal thioester of another peptide. This forms a new thioester-linked intermediate. ethz.chrsc.org

S-to-N Acyl Shift : This is followed by a rapid, spontaneous intramolecular rearrangement. The α-amino group of the cysteine residue attacks the newly formed thioester, resulting in the formation of a stable, native amide bond at the ligation site. ethz.chrsc.org

The efficiency of this ligation process is critically dependent on the pH of the reaction medium and the pKa values of the participating functional groups—the N-terminal α-amino group and the cysteine thiol group. rsc.org Under typical NCL conditions (pH 7-8), the thiol must be in its deprotonated, nucleophilic thiolate form to initiate the reaction. Research into the speciation of N-terminal cysteine analogues has provided quantitative data on how structure and pH influence the concentration of the reactive species. rsc.orgru.nl

Detailed studies have determined the acid dissociation constants (pKa) for a series of cysteine analogues, including the methyl ester, highlighting the distribution of different ionic species in solution at physiological pH. rsc.orgru.nl

| Compound | pKa (Ammonium) | pKa (Thiol) | % Thiolate Species at pH 7.0 | % Thiolate Species at pH 8.0 |

|---|---|---|---|---|

| Cysteine Methyl Ester | 7.53 | 8.51 | ~22% | ~65% |

Data derived from studies on N-terminal cysteine analogues, illustrating the percentage of species where the thiol group is deprotonated and available for ligation. rsc.orgru.nl

This data underscores that even at a neutral pH of 7.0, a significant fraction of the cysteine methyl ester exists as the reactive thiolate, enabling the ligation reaction to proceed. rsc.org

Beyond direct ligation at cysteine sites, the use of cysteine derivatives is central to auxiliary-mediated NCL, which expands the technique to junctions involving other amino acids. mdpi.comnih.gov In these strategies, a thiol-containing auxiliary group is temporarily attached to an N-terminal amino acid. After the ligation reaction, the auxiliary is chemically removed, often leaving a native amino acid residue. While this compound is the direct precursor for N-terminal cysteine, the principles of its reactivity inform the design of these more complex systems. nih.gov

The use of this compound in NCL is a form of deliberate, synthetic protein modification. Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, which dramatically expand their functional diversity. nih.govthermofisher.com While many PTMs are enzymatic (e.g., phosphorylation, methylation), the techniques of chemical protein synthesis, such as NCL, represent a powerful, non-enzymatic approach to introduce specific modifications or to build entire proteins from scratch. nih.govthermofisher.com By incorporating this compound into a peptide fragment, chemists can precisely control the assembly of large protein molecules, a feat that is often difficult to achieve through biological expression systems alone. mdpi.com

Applications in Advanced Organic and Bioorganic Synthesis

Utilization as a Key Chiral Building Block

The inherent chirality of methyl 2-amino-3-sulfanylpropanoate, derived from the naturally occurring L-cysteine, makes it an invaluable chiral building block in asymmetric synthesis. The stereocenter at the α-carbon provides a scaffold for the synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceuticals and biologically active molecules. Its application as a chiral source is foundational to its utility in the more complex synthetic applications discussed in subsequent sections. researchgate.net The predictable stereochemistry of this starting material allows for the controlled introduction of new stereocenters and the construction of intricate three-dimensional molecular frameworks.

Role in the Construction of Complex Molecular Architectures

The distinct reactivity of the amine, thiol, and ester functionalities in this compound allows for its sequential and selective modification, making it an ideal starting point for the synthesis of a wide array of complex molecular architectures.

Synthesis of Peptides and Peptidomimetics

This compound is a fundamental component in peptide synthesis. nih.gov The free amine group serves as a nucleophile for amide bond formation, allowing its incorporation into peptide chains through standard solid-phase or solution-phase peptide synthesis protocols. nih.govyoutube.com The methyl ester provides a convenient protecting group for the carboxylic acid, which can be later hydrolyzed to allow for further peptide chain elongation from the C-terminus.

Furthermore, this compound is instrumental in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The thiol group of the cysteine residue can be modified to introduce non-natural side chains or to cyclize the peptide, leading to constrained conformations that can enhance biological activity. For instance, N-methylation of the amino group, a common strategy in peptidomimetic design, can be achieved to improve metabolic stability. springernature.com

Heterocyclic Ring System Assembly

The nucleophilic nature of both the thiol and amine groups makes this compound a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic ring systems. wikipedia.orgresearchgate.net These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals. For example, it is a building block for the synthesis of N,S-heterocycles. wikipedia.org One notable application is in the synthesis of thienopyridines, a class of compounds with significant biological activity. abertay.ac.uk The reaction of cysteine methyl ester with appropriate precursors can lead to the formation of the thiophene (B33073) ring fused to a pyridine (B92270) core. lsu.edu The specific reaction pathways and resulting substitution patterns can be controlled by the choice of reagents and reaction conditions.

| Precursor 1 | Precursor 2 | Heterocyclic Product | Reference |

| This compound | Substituted Pyridine Derivative | Thienopyridine | lsu.edu |

| This compound | Dicarbonyl Compound | Thiazole | researchgate.net |

Natural Product Synthesis and Analogues

The structural motifs found in many natural products often contain chiral amino acid-derived fragments. This compound serves as a valuable starting material for the total synthesis of such natural products and their analogues. For example, the synthesis of β-methyl-L-cysteine, a component of the lantibiotic microbisporicin, can be achieved from L-threonine, with the key step being the opening of an aziridine (B145994) ring by a thiol nucleophile, a transformation conceptually related to the reactivity of cysteine derivatives. nih.gov The ability to introduce the thiol functionality with a defined stereochemistry is crucial for the successful synthesis of these complex molecules.

Reagent in Cross-Coupling Reactions and Functionalization Strategies

While not a classical reagent in palladium-catalyzed cross-coupling reactions in the same vein as boronic acids or organohalides, the thiol group of this compound is a key handle for various functionalization and coupling strategies. The high nucleophilicity of the thiol allows it to readily participate in Michael additions and other conjugation reactions. researchgate.net

Recent advancements have demonstrated the potential for cysteine residues in proteins to participate in palladium-mediated cross-coupling reactions. This involves the formation of stable palladium-protein oxidative addition complexes from cysteine residues, which can then be cross-coupled with other thiol-containing molecules. nih.gov This strategy opens up possibilities for the site-specific modification of proteins and peptides containing cysteine methyl ester.

Furthermore, the thiol group can be functionalized to introduce other reactive groups, which can then participate in cross-coupling reactions. For instance, conversion of the thiol to a thioether or a sulfone can alter its reactivity and allow for different types of bond-forming reactions. This functionalization is a key strategy for incorporating this chiral building block into more complex molecular scaffolds.

Contributions to Medicinal Chemistry Scaffolds (focused on synthesis and chemical modification)

The versatility of this compound makes it a significant contributor to the synthesis of diverse scaffolds for medicinal chemistry. Its ability to be incorporated into peptides, heterocycles, and other complex structures allows for the generation of compound libraries for drug discovery programs. nih.gov

For example, it can be used to synthesize novel amino acid prodrugs. In the development of antiplatelet agents, derivatives of thienopyridines have been synthesized where an amino acid moiety, derived from a cysteine analogue, is attached to the core scaffold to improve its pharmacological properties. The synthesis of these complex molecules often involves the coupling of the thienopyridine core with a protected amino acid, highlighting the importance of the functional handles on the cysteine derivative.

The development of spirocyclic scaffolds, which are of increasing interest in medicinal chemistry, can also benefit from the use of chiral building blocks like this compound to control the stereochemistry of the final molecule.

Biochemical Interactions and Cellular Pathways Involving Methyl 2 Amino 3 Sulfanylpropanoate Derivatives

Membrane Permeability and Intracellular Transport Mechanisms

Methyl 2-amino-3-sulfanylpropanoate, as a methyl ester of cysteine, is part of a class of compounds designed to readily enter cells. frontiersin.org This enhanced membrane permeability is a key feature, allowing for the intracellular delivery of cysteine. nih.govtandfonline.com The esterification of the carboxyl group increases the lipophilicity of the molecule, facilitating its passage across cell membranes, a process that is less efficient for the parent amino acid, cysteine. frontiersin.orgtandfonline.com

Once inside the cell, these esters are hydrolyzed by intracellular esterases, releasing cysteine and increasing its intracellular concentration. tandfonline.com This strategy of using methyl or ethyl esters to deliver thiols into cells has been a subject of considerable research. frontiersin.org The transport of these derivatives is crucial for influencing intracellular processes that are dependent on cysteine availability, such as glutathione (B108866) synthesis. tandfonline.comnih.gov

The transport of L- and D-isomers of cysteine esters into cells is believed to be similarly efficient. frontiersin.org However, their subsequent metabolic fates diverge significantly due to the stereospecificity of enzymes. frontiersin.orgjax.org

L-Cysteine Methyl Ester (L-CME): Following its transport into the cell and hydrolysis to L-cysteine, it readily participates in various metabolic pathways. frontiersin.org L-cysteine is a precursor for the synthesis of proteins, glutathione, and other essential sulfur-containing compounds. mdpi.comnih.gov Its metabolic pathway is tightly regulated within the cell. mdpi.comnih.gov

D-Cysteine Methyl Ester (D-CME): While D-thiol esters are also efficiently transported into cells, they are not expected to enter the same metabolic pathways as their L-counterparts. frontiersin.org This is because most enzymes involved in amino acid metabolism are stereospecific for L-amino acids. jax.org Consequently, D-cysteine derived from D-CME is less likely to be incorporated into proteins or utilized in the major metabolic routes of L-cysteine. frontiersin.org However, the presence of endogenous D-cysteine has been identified in the mammalian brain, where its concentration is developmentally regulated, suggesting specific, yet to be fully elucidated, biological roles. nih.gov

The differential metabolic fate of L- and D-isomers is a critical consideration in research, particularly in studies aiming to modulate intracellular thiol levels without directly interfering with the primary metabolic pathways of L-cysteine. frontiersin.orgjax.org

Role in Amino Acid and Sulfur Metabolism Studies

This compound and its derivatives serve as important tools in the study of amino acid and sulfur metabolism. mdpi.comnih.govresearchgate.net By providing a readily absorbable source of cysteine, these compounds allow researchers to investigate the intricacies of sulfur-containing amino acid pathways. tandfonline.comnih.gov

The metabolism of sulfur-containing amino acids, primarily methionine and cysteine, is interconnected through the transmethylation and transsulfuration pathways. mdpi.comnih.gov Methionine can be converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell, which is then metabolized to homocysteine. mdpi.commdpi.com Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. mdpi.comlibretexts.org

Studies utilizing cysteine esters help to elucidate the regulation of these pathways and the synthesis of key molecules like glutathione, a critical antioxidant derived from cysteine, glutamate, and glycine (B1666218). nih.govresearchgate.net The availability of intracellular cysteine is a rate-limiting factor for glutathione synthesis, and derivatives like this compound can modulate this process. tandfonline.comnih.gov Furthermore, the metabolic fate of cysteine includes its conversion to taurine (B1682933) and the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule. mdpi.comnih.gov

The use of isotopically labeled cysteine derivatives allows for the tracing of sulfur and carbon atoms through these complex metabolic networks, providing insights into the flux and regulation of these pathways under various physiological and pathological conditions. nih.gov

Enzymatic Interactions and Reaction Substrates

The biochemical utility of this compound and its parent compound, cysteine, extends to their interactions with various enzymes and their roles as substrates in biochemical reactions.

The thiol group of cysteine, which is unmasked from its methyl ester form intracellularly, is a potent nucleophile and can interact with a variety of enzymes.

Lipases: Research on the interaction of amino acid derivatives with lipases is ongoing. The ester linkage in this compound could theoretically be a substrate for certain esterases or lipases, leading to its hydrolysis and the release of cysteine.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgproteopedia.org While not a direct substrate, the metabolic pathways influenced by cysteine availability can have downstream effects on nucleotide metabolism. For instance, the folate cycle, which is linked to sulfur amino acid metabolism, provides the one-carbon unit for the TS-catalyzed reaction. nih.govproteopedia.org Therefore, alterations in cysteine metabolism could indirectly impact the activity of thymidylate synthase. nih.govnih.gov

The nucleophilic thiol group of cysteine, made available from its methyl ester, can participate in various biochemical transformations. A key reaction is the Michael addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netyoutube.commasterorganicchemistry.com

In a biological context, the thiol group of cysteine can act as a Michael donor, reacting with endogenous electrophiles such as α,β-unsaturated aldehydes and ketones that can be formed during cellular processes like lipid peroxidation. researchgate.net This reaction, a form of thiol-Michael addition, serves as a detoxification mechanism by neutralizing potentially harmful electrophilic species. researchgate.net The general mechanism involves the attack of the thiolate anion on the β-carbon of the unsaturated system. youtube.com

This reactivity is a fundamental aspect of the protective role of cysteine and glutathione against oxidative stress. nih.gov

Stereochemistry in Biological Systems Research

The stereochemistry of this compound, specifically the distinction between its L- and D-isomers, is of paramount importance in biological research. frontiersin.orgjax.org As with all amino acids (except for the achiral glycine), the spatial arrangement of the functional groups around the chiral center dictates its biological activity. youtube.com

In mammals, the vast majority of enzymes that metabolize amino acids are stereospecific for the L-isomers. nih.gov This is a consequence of the evolution of enzymes with precisely shaped active sites that can distinguish between enantiomers.

Research has shown that while both L- and D-cysteine esters can be transported into cells, their subsequent effects can differ significantly. frontiersin.orgjax.orgnih.govnih.gov For instance, L-cysteine methyl ester can influence a wide range of metabolic processes due to the integration of L-cysteine into numerous pathways. nih.govnih.gov In contrast, D-cysteine and its esters are less likely to be metabolized through these conventional routes. frontiersin.org

This stereochemical distinction is exploited by researchers to probe specific cellular functions. jax.org For example, D-isomers can be used to investigate non-metabolic effects of increased intracellular thiol concentrations, as they are less likely to be consumed by the primary metabolic machinery. frontiersin.org Recent studies have also highlighted that D-isomers of cysteine esters can have distinct pharmacological activities, suggesting the existence of specific targets or pathways that are not governed by the canonical L-amino acid metabolism. frontiersin.orgjax.orgnih.govnih.gov The presence and developmental regulation of endogenous D-cysteine in the brain further underscore the potential for unique biological roles of D-amino acids. nih.gov

Computational and Advanced Analytical Characterization of Methyl 2 Amino 3 Sulfanylpropanoate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For methyl 2-amino-3-sulfanylpropanoate, both proton (¹H) and carbon-13 (¹³C) NMR provide key insights into its atomic connectivity.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, methyl propanoate, three distinct groups of proton resonances are observed, corresponding to the different chemical environments of the hydrogen atoms. docbrown.info The integration of these signals reveals the ratio of protons in each environment. docbrown.info For this compound, the expected signals would correspond to the methyl ester protons, the alpha-proton, and the beta-protons adjacent to the sulfur atom. The chemical shifts and splitting patterns of these signals provide definitive structural information. For instance, in a study of a similar compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the methyl ester protons appeared as a singlet at 3.656 ppm. st-andrews.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct resonance. In the ¹³C NMR spectrum of methyl propanoate, four separate signals are observed, confirming the presence of four different carbon environments. docbrown.info The chemical shifts are influenced by the electronegativity of nearby atoms, with the carbonyl carbon of the ester group typically appearing significantly downfield. docbrown.infovaia.com For example, the carbonyl carbon in methyl propanoate resonates at approximately 174.9 ppm, the O-methyl carbon at 51.5 ppm, the methylene (B1212753) carbon at 27.5 ppm, and the terminal methyl carbon at 9.2 ppm. vaia.com Similar patterns would be expected for this compound, with the carbon atoms closer to the electronegative oxygen, nitrogen, and sulfur atoms showing characteristic chemical shifts. Isotopic labeling with ¹³C is a powerful extension of this technique, particularly in studying the incorporation of amino acids into larger proteins. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 174.9 vaia.com |

| Methoxy Carbon (-OCH₃) | 51.5 vaia.com |

| Methylene Carbon (-CH₂-) | 27.5 vaia.com |

| Methyl Carbon (-CH₃) | 9.2 vaia.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

In the mass spectrum of a related compound, methyl propanoate, the molecular ion peak is observed at an m/z of 88, corresponding to the [C₄H₈O₂]⁺ ion. docbrown.info The fragmentation pattern of esters often involves cleavage of the C-C bond next to the oxygen atom. libretexts.org For this compound, characteristic fragmentation would be expected. The presence of a sulfur atom can influence the fragmentation pathways, often leading to the formation of thionium (B1214772) ions. For instance, N-methyl-N-TFA derivatives of L-cysteine and L-methionine show significant peaks corresponding to the thionium ion [CH₃S=CH₂]⁺ at m/z 61. nih.gov The fragmentation of protonated and deprotonated amino acids can show distinct patterns, with losses of small neutral molecules like water and carbon monoxide being common for protonated species. unito.it

| m/z | Ion Structure | Origin |

|---|---|---|

| 88 | [CH₃CH₂COOCH₃]⁺ | Molecular Ion docbrown.info |

| 73 | [CH₃CH₂COO]⁺ | Loss of -OCH₃ docbrown.info |

| 59 | [COOCH₃]⁺ | Cleavage of C-C bond adjacent to carbonyl docbrown.info |

| 57 | [CH₃CH₂CO]⁺ | Loss of -OCH₃ msu.edu |

| 29 | [CH₃CH₂]⁺ | Loss of -COOCH₃ docbrown.info |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a compound provides a fingerprint based on the absorption of infrared radiation by its molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C=O stretching of the ester, C-O stretching, and S-H stretching of the sulfanyl (B85325) group. In a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, a strong C=O stretching vibration was observed at 1732 cm⁻¹. st-andrews.ac.uk The N-H stretching vibrations in primary amines typically appear in the range of 3300-3500 cm⁻¹. The S-H stretching vibration is usually weak and appears around 2550-2600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds. The S-H and S-S stretching vibrations, which can be weak in the IR spectrum, often give rise to more intense Raman signals.

Chromatographic Methods (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of amino acids and their derivatives. sielc.comgoogle.com Reversed-phase HPLC, often with a C18 column, is a common approach. google.com Derivatization is sometimes employed to improve the detection and separation of chiral amino acids. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of complex samples. sielc.com LC separates the components of a mixture, which are then detected and identified by the mass spectrometer. This technique is particularly valuable for the analysis of amino acids in biological matrices.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. This can be particularly advantageous for the analysis of complex biological samples containing various amino acids and their metabolites.

Advanced Gas-Phase Spectroscopic Methods (e.g., IRMPD Spectroscopy)

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is an advanced mass spectrometry-based technique used for the structural characterization of ions in the gas phase. nih.govnih.gov It involves irradiating mass-selected ions with a tunable infrared laser, causing them to fragment. mpg.de By monitoring the fragmentation as a function of the laser wavelength, a vibrational spectrum of the ion is obtained. mpg.de

This technique is particularly powerful for distinguishing between isomers and for determining the three-dimensional structure of ions, including protonated or metal-cationized amino acids. nih.govmdpi.com For instance, IRMPD has been used to study the gas-phase structures of cysteine and cysteine methyl ester complexed with zinc and cadmium ions. rsc.org The experimental IRMPD spectra are typically compared with theoretical spectra calculated using computational chemistry methods to confirm the structure of the ion. nih.govrsc.org

Computational Chemistry Methodologies

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the properties of this compound at the molecular level. Density Functional Theory (DFT) is a widely used computational method for these purposes.

DFT calculations can be used to:

Predict Spectroscopic Properties: Theoretical ¹H and ¹³C NMR chemical shifts, as well as IR and Raman spectra, can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. researchgate.net

Determine Molecular Structure and Conformation: Computational methods can be used to determine the lowest energy conformation of the molecule and to study the structures of its various ionic forms.

Investigate Fragmentation Mechanisms: DFT calculations can help to elucidate the complex fragmentation pathways observed in mass spectrometry by calculating the energies of different fragment ions and transition states. unito.it

Analyze Intermolecular Interactions: Methods like Hirshfeld surface analysis can be used to investigate and visualize intermolecular interactions within a crystal structure. researchgate.net

By combining advanced analytical techniques with computational methodologies, a comprehensive and detailed characterization of this compound can be achieved, providing valuable insights into its chemical and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, offering a balance between accuracy and computational cost. For this compound, DFT studies are crucial for understanding its fundamental chemical nature.

The electronic properties of a molecule are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. chemrevlett.com In molecules similar to this compound, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting the electron-donating nature of the thiol and amino groups. mdpi.com Conversely, the LUMO is typically distributed over the carbonyl group of the ester, which acts as an electron-accepting region.

DFT calculations also allow for the determination of various reactivity descriptors. These parameters provide a quantitative measure of a molecule's reactivity and selectivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

Studies on related organosulfur compounds have shown that the presence of sulfur atoms significantly influences these reactivity descriptors. mdpi.com For this compound, the thiol group is expected to be a primary site for electrophilic attack, while the amino group can also participate in nucleophilic interactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative) This table presents illustrative data based on typical values found for similar amino acid ester derivatives in computational studies. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

| Chemical Softness (S) | 0.35 eV⁻¹ |

| Electrophilicity Index (ω) | 2.34 eV |

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aalto.fi This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

For this compound, molecular docking studies can elucidate its potential to interact with various enzymes or receptors. The amino, thiol, and ester functional groups can participate in a range of non-covalent interactions, including:

Hydrogen Bonds: The amino and thiol groups can act as hydrogen bond donors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the carbon backbone can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. aalto.fi MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the detailed energetic contributions of different interactions. aalto.fi Research on similar small molecules has demonstrated that MD simulations are invaluable for confirming the stability of interactions predicted by docking and for revealing conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking Results of this compound with a Generic Kinase Active Site This table provides a hypothetical example of molecular docking results to illustrate the types of interactions and data obtained. The specific protein target and results would vary in a real research scenario.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 145 | Hydrogen Bond (with NH₂) | 2.9 |

| LYS 72 | Hydrogen Bond (with C=O) | 3.1 |

| CYS 90 | Hydrogen Bond (with SH) | 3.5 |

| LEU 25 | Hydrophobic Interaction | 3.8 |

| VAL 33 | van der Waals | 4.0 |

| Binding Affinity | -6.8 kcal/mol |

Conformational Analysis and Stereochemical Prediction

The biological activity and molecular recognition of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. Due to the presence of several rotatable single bonds, this molecule can adopt multiple conformations.

Quantum chemical calculations, such as those using DFT, are instrumental in determining the relative energies of different conformers. nih.govbeilstein-journals.org Studies on cysteine derivatives have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. nih.govbeilstein-journals.org For instance, a hydrogen bond between the amino group and the carbonyl oxygen can lead to a folded conformation. The solvent environment can also influence the conformational equilibrium. nih.govbeilstein-journals.org

This compound possesses a chiral center at the alpha-carbon (the carbon atom bonded to the amino, carboxyl, and thiol-methyl groups), meaning it can exist as two enantiomers: (R)-methyl 2-amino-3-sulfanylpropanoate and (S)-methyl 2-amino-3-sulfanylpropanoate. The absolute stereochemistry of these enantiomers is crucial as they can exhibit different biological activities. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration based on the arrangement of substituents around the chiral center. The stereochemical outcome of synthetic procedures can be predicted and analyzed using computational models and confirmed by experimental techniques such as X-ray crystallography and chiral chromatography. Research on related chiral amino acids has highlighted the importance of stereochemistry in their interaction with biological systems, which are inherently chiral. researchgate.netresearchgate.net

Table 3: Predicted Relative Energies of Key Conformers of this compound This table is illustrative and based on general findings from conformational analyses of similar amino acid derivatives. The actual energy differences depend on the level of theory and solvent model used.

| Conformer | Dihedral Angle (N-Cα-Cβ-S) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Extended) | ~180° | 0.00 (Reference) | Minimal steric hindrance |

| 2 (Folded) | ~60° | 1.2 | N-H···O=C hydrogen bond |

| 3 (Gauche) | ~-60° | 0.8 | S-H···O=C interaction |

Future Research Directions and Interdisciplinary Prospects

Innovations in Sustainable Synthesis and Green Chemistry

The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. Future research on Methyl 2-amino-3-sulfanylpropanoate will likely concentrate on developing more sustainable and efficient synthetic routes.

Recent studies have already demonstrated the potential of greener methodologies. For instance, the synthesis of arylamide L-cysteine methyl ester derivatives has been successfully achieved using dimethyl carbonate (DMC) as a green solvent, offering a competitive alternative to traditional, more hazardous solvents like dichloromethane. ufms.br Microwave-assisted synthesis has also shown promise in accelerating these reactions, contributing to energy efficiency. ufms.br Another avenue for sustainable synthesis is the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which provides a convenient and mild method for the esterification of amino acids to their corresponding methyl esters, often with high yields. mdpi.com

Biocatalysis represents a particularly promising frontier for the green synthesis of this compound and its analogues. researchgate.net The use of enzymes as catalysts offers high specificity and operates under mild conditions, reducing energy consumption and the generation of hazardous waste. researchgate.netresearchgate.net Research into enzymatic routes, such as the use of transaminases for the stereospecific synthesis of amino derivatives or lipases for esterification, is expected to expand. researchgate.netgoogle.com The development of whole-cell biocatalysts and multi-enzyme cascade reactions could further streamline synthetic processes, making them more economically viable and environmentally friendly. mdpi.comfrontiersin.org

Future research will likely focus on the following:

Development of novel biocatalysts: Engineering enzymes with enhanced stability and activity for the specific synthesis of this compound.

Solvent-free reaction conditions: Exploring solid-state or solvent-free reaction systems to minimize waste.

Renewable feedstocks: Investigating the use of renewable resources as starting materials for the synthesis.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Cysteine Methyl Ester Derivatives

| Parameter | Conventional Method (e.g., Dichloromethane) | Green Alternative (e.g., Dimethyl Carbonate, Microwave) | Reference |

|---|---|---|---|

| Solvent | Hazardous (e.g., Dichloromethane) | Environmentally friendly (e.g., Dimethyl Carbonate) | ufms.br |

| Energy | Conventional heating | Microwave-assisted (more energy-efficient) | ufms.br |

| Reaction Time | Often longer | Can be significantly shorter | ufms.br |

| Reagents | May involve harsh reagents | Milder reagents (e.g., TMSCl in Methanol) | mdpi.com |

| Biocatalysis | Not typically used | Enzymes (e.g., lipases, transaminases) offer high specificity and mild conditions | researchgate.netgoogle.com |

Elucidation of Novel Biological Roles and Pathways

While the biological roles of cysteine are well-established, the specific functions and metabolic pathways of its methyl ester, this compound, are less understood. Future research is expected to delve deeper into its biological activities, potentially uncovering novel therapeutic applications.

One intriguing area of investigation is the compound's ability to cross cellular membranes more readily than cysteine itself, which could have significant implications for drug delivery and cellular function. For example, L-cysteine methyl ester has been shown to counteract the detrimental effects of morphine on ventilation and blood-gas chemistry in animal models, a phenomenon not observed with L-cysteine. nih.gov This suggests a unique biological activity that warrants further exploration.

Another critical aspect is the spontaneous degradation of cysteine esters under physiological conditions, leading to the release of hydrogen sulfide (B99878) (H₂S). rsc.org H₂S is now recognized as an important gasotransmitter with various signaling roles in the body. Understanding the kinetics and regulation of H₂S release from this compound could lead to the development of novel H₂S donor molecules for therapeutic purposes.

The metabolism of closely related compounds, such as S-methyl-L-cysteine, provides clues for potential metabolic pathways. nih.gov Future studies will likely employ advanced metabolomics techniques to trace the fate of this compound within biological systems, identifying its metabolites and their downstream effects. The broader context of cysteine metabolism, which is intertwined with pathways for other amino acids, will also be crucial to consider. wikipedia.orgyoutube.com

Key research questions to be addressed include:

What are the specific transporters involved in the cellular uptake of this compound?

How does the ester group influence the compound's interaction with enzymes and receptors?

Can the controlled release of H₂S from this compound be harnessed for therapeutic benefit in conditions like inflammation or cardiovascular disease?

Rational Design of Modified Cysteine Esters for Specific Chemical Applications

The unique reactivity of the thiol group in cysteine, combined with the modifiable ester and amino groups, makes this compound an excellent scaffold for the rational design of molecules with specific chemical functionalities.

A significant area of research is the development of cysteine-specific chemical probes for studying biological systems. These probes can be designed to react selectively with cysteine residues in proteins, allowing for their identification, quantification, and the study of their post-translational modifications. rsc.org For instance, fluorescent probes based on the BODIPY scaffold have been designed to "turn on" upon reaction with cysteine, enabling its detection and imaging in living cells. nih.gov Other designs include photo-crosslinking reagents that can be attached to cysteine residues to map protein-protein interactions. rsc.org

The modification of the cysteine ester itself can lead to compounds with tailored properties. For example, the synthesis of N-methyl cysteine derivatives has been explored to alter the peptide backbone's conformation and stability. nih.gov Furthermore, the attachment of various functional groups to the sulfur atom can create a diverse library of compounds with potential applications in drug discovery and materials science. nih.govacs.org The synthesis of peptides containing C-terminal cysteine methyl esters is another area of active research, with applications in creating bioactive peptides and peptidomimetics. nih.govnih.gov

Future directions in this area will likely involve:

Development of highly specific and sensitive probes: Designing probes that can distinguish between different oxidation states of cysteine or target specific cysteine residues in a complex proteome.

Creation of novel biomaterials: Using modified cysteine esters as building blocks for biocompatible polymers with tunable properties for applications in tissue engineering and drug delivery. mdpi.comresearchgate.net

Design of enzyme inhibitors: Leveraging the reactivity of the thiol group to design covalent inhibitors for enzymes implicated in various diseases.

Advanced Methodologies for Characterization and Mechanistic Elucidation

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound and its derivatives is crucial for their effective application. The development and application of advanced analytical techniques will be instrumental in this endeavor.

While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for structural elucidation, more sophisticated methods are needed to probe the intricacies of this compound's behavior. nih.govacs.org For instance, induced nanoelectrospray ionization-mass spectrometry (InESI-MS) has been successfully employed to intercept and characterize reaction intermediates in reactions involving cysteine, providing valuable mechanistic insights. rsc.org

The study of the interaction of this compound with other molecules and materials also requires advanced characterization techniques. For example, the characterization of gold nanoparticles stabilized with L-cysteine methyl ester hydrochloride has utilized a suite of techniques including UV-Vis spectroscopy, FTIR, and field emission scanning electron microscopy (FESEM) to understand the nature of the interaction and the resulting nanoparticle morphology. researchgate.net

Future research will benefit from the application of:

Advanced Mass Spectrometry Techniques: Methods like tandem mass spectrometry (MS/MS) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide detailed information on reaction products and conformational changes in proteins upon interaction with cysteine esters.

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations can complement experimental data to provide a deeper understanding of reaction mechanisms, transition states, and binding interactions at the atomic level.

In-situ and Real-time Monitoring: Techniques that allow for the real-time monitoring of reactions, such as in-situ NMR or Raman spectroscopy, can provide kinetic data and help to elucidate complex reaction pathways.

Table 2: Advanced Methodologies for the Study of this compound

| Methodology | Application | Information Gained | Reference |

|---|---|---|---|

| Induced Nanoelectrospray Ionization-Mass Spectrometry (InESI-MS) | Mechanistic studies of cysteine reactions | Interception and characterization of reaction intermediates | rsc.org |

| UV-Vis Spectroscopy, FTIR, FESEM | Characterization of nanoparticle interactions | Confirmation of binding, stability, and morphology of nanoparticle conjugates | researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of derivatives | Confirmation of chemical structure and purity | nih.govacs.org |

| Computational Modeling (DFT, MD) | Mechanistic and interaction studies | Understanding of reaction pathways, transition states, and binding energies | - |

Interdisciplinary Research at the Chemistry-Biology Interface

The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and applied biology. The unique properties of this compound make it an ideal tool for exploring complex biological processes and for developing novel solutions to biomedical challenges.

One of the most promising areas for interdisciplinary research is the development of advanced drug delivery systems. The ability of cysteine and its derivatives to enhance the muco- and tissue adhesion of polymers opens up new possibilities for targeted drug delivery. mdpi.comresearchgate.net By conjugating this compound to biocompatible polymers, researchers can create materials that adhere to specific tissues, allowing for the localized and sustained release of therapeutic agents. researchgate.net

The use of this compound in bioconjugation is another key area of interdisciplinary focus. Its reactive thiol group can be used to attach peptides, drugs, or imaging agents to various biomolecules, creating targeted therapeutics and diagnostic tools. chemimpex.com For example, the interaction of L-cysteine methyl ester with gold nanoparticles has been explored for biomedical applications, highlighting the synergy between chemistry and materials science in creating novel theranostics. researchgate.net

Future interdisciplinary research will likely involve collaborations between:

Organic Chemists and Cell Biologists: To design and synthesize novel probes and then use them to visualize and understand cellular processes in real-time.

Polymer Chemists and Pharmacologists: To develop and test new drug delivery systems based on cysteine-modified polymers.

Materials Scientists and Medical Researchers: To create novel biocompatible materials and devices for tissue engineering and regenerative medicine.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements in medicine, biotechnology, and materials science.

Q & A

Basic: What are the key considerations for synthesizing Methyl 2-amino-3-sulfanylpropanoate with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should employ protection-deprotection strategies for the sulfanyl (-SH) and amino (-NH2) groups to prevent undesired side reactions. Stereochemical integrity can be maintained using chiral auxiliaries or enantioselective catalysis. For example, (R)-configured derivatives (e.g., (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride) require strict control of reaction conditions (e.g., pH, temperature) and characterization via chiral HPLC or polarimetry .